molecular formula C10H12Cl2O2 B14014699 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol

2,2-Dichloro-1-(3-ethoxyphenyl)ethanol

Cat. No.: B14014699
M. Wt: 235.10 g/mol
InChI Key: HXCOACLLXVVMJM-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-ethoxyphenyl)ethanol is a halogenated ethanol derivative characterized by a dichloro-substituted ethanol backbone and a 3-ethoxyphenyl group. The compound’s key features include:

  • Molecular formula: Likely C₁₀H₁₁Cl₂O₂ (based on substituent analysis).
  • Functional groups: Two chlorine atoms at the C2 position of the ethanol chain and an ethoxy group (-OCH₂CH₃) at the para position of the aromatic ring.
  • Potential applications: Similar dichloroethanol derivatives are intermediates in pharmaceuticals, agrochemicals, and polymer synthesis due to their reactivity and halogenated nature .

Properties

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

2,2-dichloro-1-(3-ethoxyphenyl)ethanol

InChI

InChI=1S/C10H12Cl2O2/c1-2-14-8-5-3-4-7(6-8)9(13)10(11)12/h3-6,9-10,13H,2H2,1H3

InChI Key

HXCOACLLXVVMJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C(Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol typically involves the reaction of 3-ethoxybenzaldehyde with chloroform and a base such as sodium hydroxide in a haloform reaction. The reaction proceeds through the formation of a trichloromethyl intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-ethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-dichloro-1-(3-ethoxyphenyl)acetone.

    Reduction: Formation of 1-(3-ethoxyphenyl)ethanol.

    Substitution: Formation of 2,2-dihydroxy-1-(3-ethoxyphenyl)ethanol or 2,2-diamino-1-(3-ethoxyphenyl)ethanol.

Scientific Research Applications

2,2-Dichloro-1-(3-ethoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes, leading to changes in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol with analogous compounds, focusing on molecular structure, physical properties, and synthesis methods:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Properties Synthesis Method
2,2-Dichloro-1-(2-chlorophenyl)ethanol C₈H₇Cl₃O 2-chlorophenyl 225.49 Not explicitly reported; likely liquid at room temperature. Chlorination of phenyl ethanol derivatives or nucleophilic substitution reactions.
2,2-Dichloro-1-(2-chloro-5-methylphenyl)ethanol C₉H₉Cl₃O 2-chloro-5-methylphenyl 239.52 No melting point data; higher lipophilicity due to methyl group. Friedel-Crafts alkylation or halogenation of pre-functionalized aromatic compounds.
2,2-Dichloro-1-(3-methoxy-4-methylphenyl)ethanol C₁₀H₁₂Cl₂O₂ 3-methoxy-4-methylphenyl 235.07 Solid (CAS 2734776-72-6); improved solubility in polar solvents due to methoxy. Fries rearrangement or AlCl₃-catalyzed acylation of methoxy-substituted aromatics.
Target: this compound C₁₀H₁₁Cl₂O₂ 3-ethoxyphenyl ~237.10 (estimated) Predicted higher boiling point than methoxy analogs due to longer ethoxy chain. Likely synthesized via Perkow reaction (hexachloroacetone + phosphite) or ethoxylation of phenolic precursors.

Key Structural and Functional Differences :

Substituent Effects: Electron-withdrawing vs. donating groups: Chlorine atoms (electron-withdrawing) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Solubility: Ethoxy groups improve solubility in organic solvents (e.g., ethanol, ethers) compared to non-polar methyl or chloro groups .

Synthetic Pathways: Perkow reaction: Used for dichloroethanol derivatives (e.g., ’s hexachloroacetone-derived compounds) . Friedel-Crafts acylation: Common for aryl ketones (e.g., 2,2-Dichloro-1-(4-methylphenyl)ethanone in ), though reductive steps would be needed to convert ketones to ethanols .

Thermal Stability: Melting points of dichloroethanol derivatives vary with substituents. For example, 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone (unrelated but structurally similar) melts at 98°C , whereas methoxy/ethoxy analogs are typically liquids or low-melting solids due to reduced crystallinity .

Biological Activity

2,2-Dichloro-1-(3-ethoxyphenyl)ethanol is an organic compound that has garnered attention due to its potential biological activities. This compound possesses a unique structural configuration that may influence its interactions with biological systems, making it a candidate for various therapeutic applications. This article reviews the available literature on the biological activity of this compound, including its synthesis, antimicrobial properties, anticancer activity, and other relevant findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀Cl₂O₂. The compound features a dichloroethyl group attached to a phenolic structure with an ethoxy substituent. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial in biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the chlorination of phenolic compounds followed by alkylation with ethyl halides.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains and demonstrated effectiveness in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound has potential as an antimicrobial agent and could be further explored for therapeutic use in treating infections.

Anticancer Activity

The anticancer properties of this compound were evaluated using a panel of cancer cell lines. The compound exhibited low cytotoxicity but showed selective activity against certain leukemia cell lines.

Cell Line IC50 (µM)
K-562 (Leukemia)10 µM
A549 (Lung Cancer)>50 µM
MCF-7 (Breast Cancer)>50 µM

The results suggest that while the compound may not be broadly effective against all cancer types, it warrants further investigation for its specific effects on leukemia cells.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. The presence of halogen substituents could enhance its reactivity and binding affinity to biological targets.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound. For instance, derivatives exhibiting similar dichloro and ethoxy functionalities have been shown to possess anti-inflammatory and analgesic properties, suggesting a broader pharmacological profile for this class of compounds.

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